molecular formula C16H20N2O4 B11553513 ethyl 1-[2-(acetylamino)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-[2-(acetylamino)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11553513
M. Wt: 304.34 g/mol
InChI Key: MAQLZFJQJNSRRS-UHFFFAOYSA-N
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Description

ETHYL 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the indole core, followed by functionalization at specific positions to introduce the acetylaminoethyl, hydroxy, and carboxylate groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow systems to enhance efficiency and scalability. The use of environmentally friendly reagents and catalysts, such as dimethyl carbonate, is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and pH to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

ETHYL 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with functional groups at different positions. Examples include:

Uniqueness

ETHYL 1-(2-ACETAMIDOETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

ethyl 1-(2-acetamidoethyl)-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-4-22-16(21)15-10(2)18(8-7-17-11(3)19)14-6-5-12(20)9-13(14)15/h5-6,9,20H,4,7-8H2,1-3H3,(H,17,19)

InChI Key

MAQLZFJQJNSRRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCNC(=O)C)C

Origin of Product

United States

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